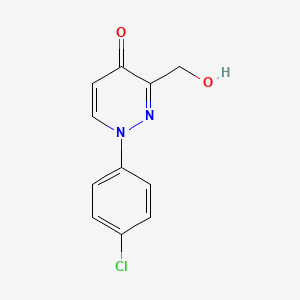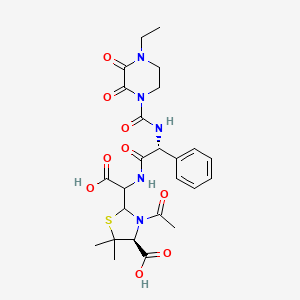
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) is a compound related to the broad-spectrum semi-synthetic antibiotic Piperacillin. This compound is an open ring impurity of Piperacillin, which is used in various pharmaceutical applications. Piperacillin itself is a member of the penicillin family and is known for its effectiveness against a wide range of bacterial infections .
準備方法
The synthesis of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves several stepsThe reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure the correct formation of the compound .
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction conditions to ensure consistency and quality .
化学反応の分析
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and pH levels to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its interactions with various biological molecules and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.
作用機序
The mechanism of action of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves its interaction with bacterial cell wall synthesis. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .
類似化合物との比較
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) can be compared with other similar compounds, such as:
Piperacillin EP Impurity C: Another impurity of Piperacillin with a different chemical structure and properties.
Piperacillin EP Impurity B: Similar in its role as an impurity but with distinct chemical characteristics and applications.
The uniqueness of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) lies in its specific chemical structure and its role as an open ring impurity, which differentiates it from other impurities and related compounds .
特性
分子式 |
C25H31N5O9S |
|---|---|
分子量 |
577.6 g/mol |
IUPAC名 |
(4S)-3-acetyl-2-[carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C25H31N5O9S/c1-5-28-11-12-29(20(34)19(28)33)24(39)27-15(14-9-7-6-8-10-14)18(32)26-16(22(35)36)21-30(13(2)31)17(23(37)38)25(3,4)40-21/h6-10,15-17,21H,5,11-12H2,1-4H3,(H,26,32)(H,27,39)(H,35,36)(H,37,38)/t15-,16?,17+,21?/m1/s1 |
InChIキー |
TWEORVZIMOFLDE-BAQZJKQNSA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC(C3N([C@H](C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3N(C(C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



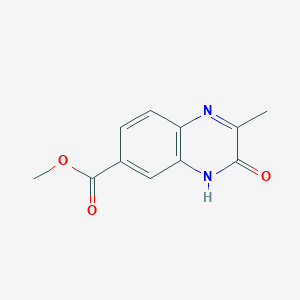
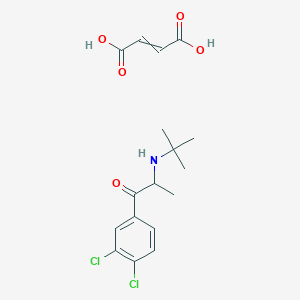
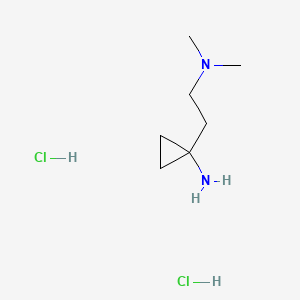

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
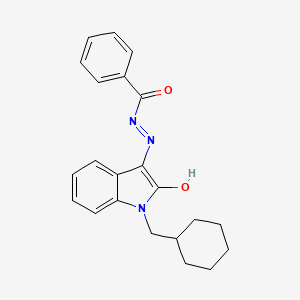
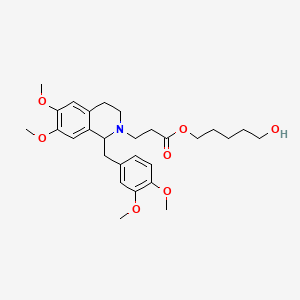
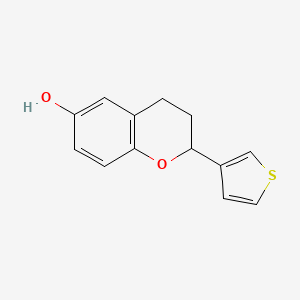
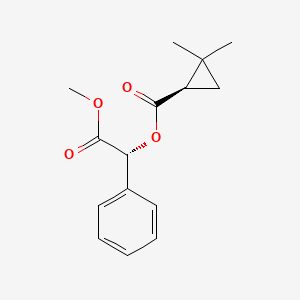
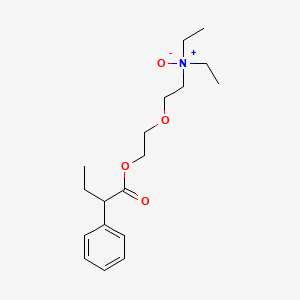
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)

